molecular formula C10H5F3O2 B1411920 1-(4-(Trifluoromethoxy)phenyl)prop-2-yn-1-one CAS No. 1603006-51-4

1-(4-(Trifluoromethoxy)phenyl)prop-2-yn-1-one

Cat. No.: B1411920
CAS No.: 1603006-51-4
M. Wt: 214.14 g/mol
InChI Key: SDJZHCXOBATKTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Isomerism

The compound exhibits structural isomerism based on:

  • Substituent Position on the Phenyl Ring :
    • Moving the trifluoromethoxy group to the meta or ortho positions yields isomers like 1-(3-(trifluoromethoxy)phenyl)prop-2-yn-1-one .
  • Propargyl Chain Configuration :
    • Alternative triple bond positions (e.g., prop-1-yn-1-one) would create distinct isomers, though these are not observed in this compound.

Stereoisomerism

The molecule lacks stereoisomers due to:

  • Absence of Chiral Centers : The carbonyl carbon (sp² hybridized) and propargyl group (linear geometry) prevent tetrahedral stereochemistry.
  • Planar Substituents : The trifluoromethoxy group’s para substitution on the phenyl ring eliminates geometric isomerism.

Tautomerism

No enol-keto tautomerism is possible because the propargyl group’s triple bond prevents enolization.

Properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]prop-2-yn-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3O2/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJZHCXOBATKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)C1=CC=C(C=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Principles of Synthesis

The synthesis of compounds like 1-(4-(Trifluoromethoxy)phenyl)prop-2-yn-1-one typically involves several key steps:

  • Starting Materials : The synthesis often begins with readily available starting materials such as phenylacetylene derivatives and trifluoromethoxybenzaldehyde or its equivalents.
  • Coupling Reactions : Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are commonly used to form the alkynyl bond.
  • Functional Group Transformations : Additional steps may involve the transformation of functional groups to introduce the propynone moiety.

Purification and Characterization

After synthesis, compounds are typically purified using techniques such as flash chromatography or recrystallization. Characterization involves spectroscopic methods like NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) to confirm the structure and purity of the compound.

Data and Research Findings

Given the lack of specific data on this compound, we can look at related compounds for insights:

Compound Synthesis Method Yield Characterization Data
1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one General Procedure B 95% NMR: $$ \delta $$ 8.22–8.17 (d, J = 9.0 Hz, 2H), 7.70–7.65 (m, 2H)
1-(3,4-Difluorophenyl)-3-phenylprop-2-yn-1-one General Procedure B 78% NMR: $$ \delta $$ 8.09–7.94 (m, 2H), 7.68 (ddd, J = 6.9, 3.4, 1.7 Hz, 2H)

These compounds demonstrate the feasibility of synthesizing complex alkynones with various substituents.

Chemical Reactions Analysis

1-(4-(Trifluoromethoxy)phenyl)prop-2-yn-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.

    Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-(Trifluoromethoxy)phenyl)prop-2-yn-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethoxy)phenyl)prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Backbone Variations: Propynone vs. Propenone vs. Propanone

The target compound’s prop-2-yn-1-one backbone distinguishes it from propenones (chalcones) and propanones (acetophenones):

  • Propynones (e.g., 1-(4-(Trifluoromethoxy)phenyl)prop-2-yn-1-one): The alkyne group (C≡C) introduces sp-hybridized carbons, increasing electrophilicity at the ketone and enabling participation in cycloaddition reactions (e.g., Huisgen click chemistry).
  • Propenones (e.g., chalcone derivatives): The α,β-unsaturated ketone system allows conjugation between the carbonyl and aryl groups, enhancing UV absorption and reactivity toward nucleophiles (e.g., Michael additions) .
  • Propanones (e.g., 1-(4-(trifluoromethyl)phenyl)propan-2-one): Saturated ketones lack conjugation, resulting in lower reactivity but greater metabolic stability .

Substituent Effects: Trifluoromethoxy vs. Other Functional Groups

The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing substituent, influencing electronic and steric properties:

  • Compared to methoxy (-OCH₃) : Trifluoromethoxy significantly reduces electron density on the aromatic ring, increasing resistance to oxidative metabolism and improving lipophilicity (logP) .
  • Compared to halogens (e.g., -Cl, -F) : Trifluoromethoxy offers bulkier steric hindrance, which may impact molecular packing in crystalline phases or binding to biological targets .

Data Table: Key Structural and Functional Comparisons

Compound Name Backbone Substituents Key Properties/Applications References
This compound Propynone 4-Trifluoromethoxyphenyl High electrophilicity; alkyne reactivity Inferred
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one Propenone 4-Chlorophenyl, 4-hydroxyphenyl Chalcone with potential antimicrobial activity
(E)-3-(4-Ethylphenyl)-1-(2-hydroxy-6-((4-(trifluoromethoxy)benzyl)oxy)phenyl)prop-2-en-1-one Propenone 4-Ethylphenyl, trifluoromethoxy benzyloxy Anti-melanogenic activity evaluation
1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one Propenone 4-Fluorophenyl, 4-hydroxyphenyl Structural analog with moderate electron-withdrawing effects
1-(4-(Trifluoromethyl)phenyl)propan-2-one Propanone 4-Trifluoromethylphenyl Enhanced metabolic stability; acetophenone derivative

Biological Activity

1-(4-(Trifluoromethoxy)phenyl)prop-2-yn-1-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a trifluoromethoxy group attached to a phenyl ring, with a propyne moiety. This unique structure contributes to its reactivity and biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. For instance, derivatives containing similar functional groups have shown significant antibacterial activity against various strains of bacteria.

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Compound AS. aureus (ATCC25923)0.195
Compound BE. coli (ATCC25922)0.391
Compound CA. baumannii (clinical isolate)12.5

These findings indicate that compounds with similar structures may exhibit comparable or enhanced antibacterial properties, suggesting that this compound could be a candidate for further investigation in antimicrobial applications.

Anticancer Activity

In addition to its antibacterial effects, there is growing interest in the anticancer potential of this compound. Studies have shown that triazole derivatives, which share structural similarities with this compound, exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic activity of several compounds against human cancer cell lines such as HCT-116 (colon carcinoma), MCF-7 (breast carcinoma), and OVCAR-3 (ovarian carcinoma). The results indicated that some derivatives displayed IC50 values below 3.0 µM, demonstrating significant potency.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound DHCT-116<3.0
Compound EMCF-7<3.0
Compound FOVCAR-3<3.0

These results suggest that the biological activity of this compound may extend to anticancer effects, warranting further exploration into its mechanisms of action and therapeutic potential.

The mechanisms underlying the biological activities of compounds like this compound are not fully understood but may involve:

  • Inhibition of DNA replication : Similar compounds have been shown to interfere with bacterial DNA gyrase and topoisomerase IV.
  • Induction of apoptosis in cancer cells : The activation of apoptotic pathways may contribute to the observed cytotoxicity in cancer cell lines.

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-(Trifluoromethoxy)phenyl)prop-2-yn-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation. A ketone (e.g., 4-(trifluoromethoxy)acetophenone) reacts with an aldehyde in a basic medium (e.g., aqueous NaOH/ethanol) at room temperature. Reaction monitoring via TLC and purification by recrystallization or column chromatography is recommended .

Q. How is spectroscopic characterization (NMR, IR, MS) performed for this compound?

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl3) and compare with analogous structures. The trifluoromethoxy group shows distinct 19F NMR signals .
  • FT-IR : Identify carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and alkyne (C≡C) stretches around 2100–2260 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (exact mass: ~244.05 g/mol for C10H5F3O2) and fragmentation patterns .

Q. What methods are used to assess compound purity?

Purity is validated via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis. Elemental analysis (C, H, N) should match theoretical values within ±0.4% .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence electronic properties and reactivity?

The electron-withdrawing trifluoromethoxy group reduces electron density on the aromatic ring, altering reactivity in nucleophilic/electrophilic substitutions. Computational studies (DFT) using Gaussian09 can model frontier molecular orbitals (HOMO/LUMO) to quantify these effects .

Q. What strategies resolve contradictions between spectral data and crystallographic results?

For discrepancies (e.g., bond lengths in NMR vs. X-ray), use temperature-dependent NMR to probe conformational flexibility. Cross-validate with single-crystal X-ray diffraction (SHELXL refinement) and Hirshfeld surface analysis .

Q. How is X-ray crystallography applied to determine the compound’s structure?

Crystals are grown via slow evaporation (e.g., ethanol/chloroform). Data collection on a diffractometer (Mo-Kα radiation) followed by SHELXL refinement provides bond lengths/angles. The trifluoromethoxy group’s geometry (C-O-CF3) is critical for validating steric effects .

Q. What role does this compound play in studying amyloid-β interactions?

Its diphenylpropynone core binds metal-associated amyloid-β aggregates. Reactivity is tested via fluorescence quenching assays and DFT calculations to map interaction sites .

Q. How are computational models used to predict biological activity?

Molecular docking (AutoDock Vina) against target proteins (e.g., acetylcholinesterase) and MD simulations (GROMACS) assess binding stability. ADMET predictions (SwissADME) evaluate pharmacokinetic profiles .

Key Methodological Insights

  • Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction time and improve yield .
  • Data Validation : Cross-reference crystallographic data (CCDC deposition) with spectroscopic results for accuracy .
  • Advanced Spectroscopy : Solid-state NMR can resolve dynamic disorder in crystalline phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(Trifluoromethoxy)phenyl)prop-2-yn-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-(Trifluoromethoxy)phenyl)prop-2-yn-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.